molecular formula C7H4Br2O2 B13935189 2,4-Dibromo-3-hydroxybenzaldehyde

2,4-Dibromo-3-hydroxybenzaldehyde

Cat. No.: B13935189
M. Wt: 279.91 g/mol
InChI Key: LQCAKAMORITCCH-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-hydroxybenzaldehyde (CAS: Not explicitly provided in evidence; synonyms include AKOS B028935 and TIMTEC-BB SBB006529 ) is a halogenated aromatic aldehyde with the molecular formula C₇H₄Br₂O₂. It is synthesized via bromination of 3-hydroxybenzaldehyde derivatives. For example, bromination of mercuryacetato-3-hydroxybenzaldehyde in acetic anhydride yields intermediates that, upon further bromination in ethanol, produce this compound with a melting point of 148°C (or 152–155°C after prolonged xylene reflux) . This compound serves as a critical intermediate in pharmaceuticals and agrochemicals due to its reactive aldehyde and bromine substituents, which enable diverse functionalization .

Properties

Molecular Formula

C7H4Br2O2

Molecular Weight

279.91 g/mol

IUPAC Name

2,4-dibromo-3-hydroxybenzaldehyde

InChI

InChI=1S/C7H4Br2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H

InChI Key

LQCAKAMORITCCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)Br)O)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves selective bromination of hydroxybenzaldehyde derivatives. The key challenge is the regioselective introduction of bromine atoms at the 2- and 4-positions relative to the hydroxyl and aldehyde groups.

Bromination of Hydroxybenzaldehyde Derivatives

One common approach is the bromination of 3-hydroxybenzaldehyde or its derivatives using brominating agents under controlled conditions. The halogen atoms introduced are typically bromine, with chlorine and iodine being less common alternatives but less preferred for this compound.

Key parameters for bromination include:

  • Use of bromine or brominating reagents such as alkali/alkaline earth metal bromide and bromate salts.
  • Acidic conditions with inorganic acids like hydrochloric acid or sulfuric acid.
  • Temperature control between 25–35 °C.
  • Solvent systems often include water or oxygen-stable solvents.
  • Catalysts such as cobalt compounds may be used, but eco-friendly methods avoid catalysts altogether.

Eco-Friendly Bromination Process (Reference to Similar Compounds)

A patented eco-friendly method for preparing 3,5-dibromo-4-hydroxybenzonitrile, a closely related compound, provides insights applicable to this compound synthesis:

  • Reagents: Alkali/alkaline earth metal bromide and bromate salts in a molar ratio of approximately 2:1.
  • Acidification: Addition of 0.015 to 3.0 moles of inorganic acid (HCl, H2SO4, HNO3, H3PO4, or HClO4).
  • Conditions: Room temperature (25–35 °C), stirring for 1–4 hours.
  • Solvent: Water as a green solvent.
  • Yield: High yields (91–99%) reported for similar dibrominated hydroxybenzene derivatives.
  • Workup: Minimal, avoiding complicated catalyst removal.

This method emphasizes sustainability and high bromine atom efficiency, which can be adapted for this compound preparation.

Oxidation and Functional Group Transformation

In some protocols, the starting material is a p-cresol derivative or a hydroxybenzaldehyde precursor, which undergoes oxidation in the presence of oxygen or oxygen-containing gases with a base and cobalt catalyst to yield hydroxybenzaldehyde derivatives. This step can be combined or followed by bromination to introduce bromine atoms selectively.

Experimental Data and Structural Analysis

Crystallographic and Structural Data

While direct crystallographic data for this compound is limited, studies on closely related dibromo-hydroxybenzaldehydes provide valuable structural insights:

Parameter Value / Description
Molecular Formula C7H4Br2O2 (for this compound)
Bromination Positions 2 and 4 relative to hydroxyl and aldehyde groups
Bond Lengths (C=O, C–Br) Typical C=O ~1.23 Å, C–Br ~1.90–1.95 Å (literature)
Crystallization Method Slow evaporation from methanolic solutions (similar compounds)
Molecular Configuration Planar benzene ring with substituents in E-configuration when applicable

These parameters confirm the expected substitution pattern and molecular stability of the compound.

Summary Table of Preparation Methods

Method No. Starting Material Reagents and Conditions Yield (%) Notes
1 3-Hydroxybenzaldehyde Bromine or bromide/bromate salts, acid (HCl), 25–35 °C 90–99 Eco-friendly, catalyst-free, aqueous medium
2 p-Cresol derivatives Oxidation with oxygen + base + cobalt catalyst, then bromination Not specified Two-step process; selective oxidation followed by bromination
3 4-Hydroxybenzonitrile (analog) Bromide/bromate salts, acid, room temperature, aqueous 91–99 High purity, minimal workup, catalyst-free

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace bromine atoms.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehydes .

Scientific Research Applications

2,4-Dibromo-3-hydroxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group and aldehyde functionality allow it to form Schiff bases with amines, which can further interact with metal ions to form complexes. These complexes exhibit various biological activities, including antimicrobial and anticancer properties. The bromine atoms enhance the compound’s reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dibromo-2-hydroxybenzaldehyde

  • Molecular Formula : C₇H₄Br₂O₂ (identical to 2,4-dibromo-3-hydroxybenzaldehyde).
  • Substitution Pattern : Bromine at positions 3 and 5; hydroxyl at position 2.
  • Physical Properties: Crystallographic studies confirm a planar aromatic ring with intramolecular hydrogen bonding between the hydroxyl and aldehyde groups .
  • Applications : Used in coordination chemistry and metal-organic frameworks due to its chelating ability .

4-Bromo-3-hydroxybenzaldehyde

  • Molecular Formula : C₇H₅BrO₂.
  • Substitution Pattern : Single bromine at position 4; hydroxyl at position 3.
  • Synthesis : Direct bromination of 3-hydroxybenzaldehyde in dichloromethane at 0°C yields 35.5 g of product with a purity suitable for industrial use .
  • Hazards : Harmful via inhalation, skin contact, or ingestion; requires stringent safety measures (e.g., gloves, eye protection) .
  • Applications : Intermediate in fine chemicals and organic synthesis, with fewer bromine atoms reducing steric hindrance for nucleophilic reactions .

3,5-Dibromo-2,4-dihydroxybenzaldehyde

  • Molecular Formula : C₇H₄Br₂O₃.
  • Substitution Pattern : Bromine at positions 3 and 5; hydroxyl groups at positions 2 and 4.
  • Toxicity : Classified as Acute Oral Toxicity Category 4 (H302: harmful if swallowed) .
  • Applications : Explored in medicinal chemistry for its dual hydroxyl groups, which enhance hydrogen-bonding interactions in enzyme inhibition studies .

Comparative Data Table

Compound Molecular Formula Substitution Pattern Melting Point (°C) Key Applications Toxicity Profile
This compound C₇H₄Br₂O₂ Br (2,4); OH (3) 148–155 Pharmaceuticals, pesticides Data limited; handle with caution
3,5-Dibromo-2-hydroxybenzaldehyde C₇H₄Br₂O₂ Br (3,5); OH (2) Not reported Coordination chemistry Not reported
4-Bromo-3-hydroxybenzaldehyde C₇H₅BrO₂ Br (4); OH (3) Not reported Fine chemical synthesis Harmful via multiple routes
3,5-Dibromo-2,4-dihydroxybenzaldehyde C₇H₄Br₂O₃ Br (3,5); OH (2,4) Not reported Medicinal chemistry H302 (oral toxicity)

Key Research Findings

  • Reactivity Differences : The position of bromine and hydroxyl groups significantly impacts reactivity. For example, this compound’s electron-withdrawing bromines enhance aldehyde electrophilicity, favoring condensation reactions in pesticide synthesis . In contrast, 3,5-dibromo-2-hydroxybenzaldehyde’s symmetry supports stable metal-ligand complexes .
  • Safety Profiles: Mono-bromo derivatives (e.g., 4-bromo-3-hydroxybenzaldehyde) require less stringent handling than dibromo analogs, but all necessitate protective equipment due to irritant properties .
  • Synthetic Utility : The additional hydroxyl group in 3,5-dibromo-2,4-dihydroxybenzaldehyde expands its role in drug design, enabling dual hydrogen-bonding interactions absent in other analogs .

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